IQA Ki = 0.17 µM vs. TBB Ki = 0.4 µM: 2.4-Fold Tighter Binding Affinity at the CK2 ATP Site
IQA binds CK2 with a Ki of 0.17 µM, which is 2.4-fold lower (tighter) than the Ki of 0.4 µM reported for TBB, the prototypical tetrabromobenzotriazole CK2 inhibitor [1]. Under identical assay conditions (CK2 holoenzyme, 100 µM ATP), IQA's IC50 is 390 nM [1]. The rank order of published Ki values among early-generation CK2 inhibitors is DMAT (40 nM) < IQA (170 nM) < TBB (400 nM) [1][2].
| Evidence Dimension | CK2 binding affinity (Ki, µM) |
|---|---|
| Target Compound Data | Ki = 0.17 µM; IC50 = 0.39 µM (at 100 µM ATP) |
| Comparator Or Baseline | TBB: Ki = 0.4 µM, IC50 = 0.9 µM (rat liver CK2) / 1.6 µM (human recombinant CK2); DMAT: Ki = 0.040 µM |
| Quantified Difference | IQA Ki is 2.4-fold lower (more potent) than TBB; 4.25-fold less potent than DMAT |
| Conditions | In vitro kinase assay using purified CK2 holoenzyme; ATP concentration 100 µM (IQA), 20-100 µM (DMAT/TBB) |
Why This Matters
A 2.4-fold affinity advantage over TBB translates to a lower working concentration to achieve equivalent CK2 inhibition, reducing off-target exposure in cell-based experiments.
- [1] Sarno S, et al. Biochem J. 2003;374(Pt 3):639-46. View Source
- [2] Sarno S, et al. Development and exploitation of CK2 inhibitors. Mol Cell Biochem. 2005;274:69-76. PMID: 16335530. View Source
